Astaxanthin

Catalog No.
S519577
CAS No.
472-61-7
M.F
C40H52O4
M. Wt
596.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astaxanthin

CAS Number

472-61-7

Product Name

Astaxanthin

IUPAC Name

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one

Molecular Formula

C40H52O4

Molecular Weight

596.8 g/mol

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1

InChI Key

MQZIGYBFDRPAKN-UWFIBFSHSA-N

SMILES

O=C1C(C)=C(/C=C/C(C)=C/C=C/C(C)=C/C=C/C=C(C)/C=C/C=C(C)/C=C/C2=C(C)C([C@@H](O)CC2(C)C)=O)C(C)(C)C[C@@H]1O

Solubility

In water, 7.9X10-10 mg/L at 25 °C (est)

Synonyms

astaxanthin, astaxanthine, E-astaxanthin

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C

Description

The exact mass of the compound Astaxanthin is 596.38656 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 7.9x10-10 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls - Supplementary Records. It belongs to the ontological category of carotenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Astaxanthin is a carotenoid, a type of pigment naturally found in some algae, yeast, salmon, trout, lobster, shrimp, and other seafood []. It's responsible for the pink or red coloring in these organisms [].

Scientific research on astaxanthin is ongoing, with a focus on its potential health benefits. Here are two areas of scientific exploration:

  • Astaxanthin as an Antioxidant

    Astaxanthin's molecular structure allows it to act as an antioxidant. Antioxidants help protect cells from damage caused by unstable molecules called free radicals []. Some research suggests astaxanthin may be more effective than other antioxidants [].

  • Astaxanthin and Inflammation

    Inflammation is a natural process the body uses to fight infection and heal itself. However, chronic inflammation can contribute to various health problems. Some scientific studies have investigated astaxanthin's potential to reduce inflammation [].

Astaxanthin is a powerful antioxidant belonging to the xanthophyll class of carotenoids, characterized by its distinctive red-orange color. It is primarily synthesized by certain microalgae, such as Haematococcus pluvialis, and accumulates in various marine organisms, including fish and crustaceans. The chemical structure of astaxanthin consists of a polyene chain with two terminal rings, featuring hydroxyl and keto functional groups that contribute to its reactivity and biological activity. This unique configuration allows astaxanthin to effectively neutralize reactive oxygen species, making it an important compound in combating oxidative stress in biological systems .

Astaxanthin's primary function in biological systems is believed to be due to its antioxidant properties. It can scavenge free radicals, which are unstable molecules that can damage cells []. Additionally, astaxanthin may interact with cell membranes, influencing their structure and function []. Research suggests it might modulate the immune system and reduce inflammation, but more studies are needed to fully understand its mechanism of action [].

Astaxanthin's chemical reactivity is largely attributed to its conjugated double bonds and functional groups. It can undergo various reactions, including:

  • Radical Scavenging: Astaxanthin reacts with free radicals, converting them into more stable compounds. This includes scavenging singlet oxygen and peroxyl radicals, which are harmful by-products of cellular metabolism .
  • Esterification: Astaxanthin can form esters with fatty acids, resulting in mono- or di-esters depending on the number of hydroxyl groups involved in the reaction .
  • Isomerization: Exposure to light or heat can lead to structural modifications such as isomerization, which may alter its antioxidant properties .

Astaxanthin exhibits a wide range of biological activities:

  • Antioxidant Properties: Its ability to quench free radicals is significantly higher than that of other carotenoids, such as beta-carotene and alpha-tocopherol. Astaxanthin has been shown to be effective in reducing oxidative stress and protecting cells from damage .
  • Anti-inflammatory Effects: Research indicates that astaxanthin can inhibit the expression of inflammatory markers and modulate immune responses, thereby reducing inflammation in various tissues .
  • Neuroprotective Effects: Studies have suggested that astaxanthin may protect neuronal cells from oxidative damage and improve cognitive function .

Astaxanthin can be synthesized through various methods:

  • Natural Extraction: The primary source of astaxanthin is microalgae, particularly Haematococcus pluvialis. Extraction methods include solvent extraction (using oils or organic solvents), supercritical fluid extraction, and microwave-assisted extraction .
  • Chemical Synthesis: While synthetic methods exist, they often produce astaxanthin with lower bioactivity compared to natural sources. Chemical synthesis typically involves multi-step reactions starting from simpler carotenoids or other organic compounds .
  • Biotechnological Approaches: Advances in genetic engineering and fermentation technology have been employed to enhance astaxanthin production in microalgae through metabolic engineering techniques .

Astaxanthin shares similarities with several other carotenoids but stands out due to its unique structure and superior antioxidant capacity. Here are some comparable compounds:

CompoundSourceKey FeaturesAntioxidant Activity
Beta-CaroteneCarrots, sweet potatoesPrecursor to vitamin A; less effective than astaxanthin in scavenging free radicalsModerate
LuteinGreen leafy vegetablesImportant for eye health; primarily protects against oxidative stressModerate
ZeaxanthinCorn, spinachSupports eye health; similar structure but lower antioxidant capacity than astaxanthinModerate
CanthaxanthinCertain fungiSimilar structure; used as a color additive in foodLower than astaxanthin
LycopeneTomatoesKnown for its potential anti-cancer properties; less effective against singlet oxygen compared to astaxanthinModerate

Astaxanthin's unique molecular structure and superior ability to quench singlet oxygen make it an exceptional carotenoid with distinct advantages over these similar compounds .

Haematococcus pluvialis Metabolic Pathways

Haematococcus pluvialis represents the most commercially significant microalgal source for natural astaxanthin production [1] [2]. The metabolic pathways governing astaxanthin biosynthesis in this green microalga involve both light-dependent and light-independent mechanisms that collectively regulate carotenoid accumulation.

The traditional understanding of astaxanthin biosynthesis in Haematococcus pluvialis centered on light-dependent metabolic pathways, particularly photosynthesis and photoprotection mechanisms [1] [3]. However, recent research has unveiled the critical role of light-independent metabolic pathways in regulating astaxanthin accumulation. These pathways include the Embden-Meyerhof-Parnas pathway, tricarboxylic acid cycle, pentose phosphate pathway, and alternative oxidase respiratory pathway [1] [3].

The activity of the mitochondrial alternate oxidase pathway demonstrates a significant negative correlation with astaxanthin accumulation in Haematococcus pluvialis [1] [3]. This discovery has led to the proposition that regulating respiration can promote astaxanthin biosynthesis. The tricarboxylic acid cycle specifically provides carbon skeletons for astaxanthin biosynthesis, with exogenous respiratory metabolic intermediates enhancing astaxanthin synthesis [3].

Transcriptomic analysis of Haematococcus pluvialis during astaxanthin accumulation reveals massive metabolic reprogramming in reddish cells compared to green cells [4]. The differential expression analysis identified 414 differentially activated genes, with central metabolic pathways including biosynthesis of secondary metabolites, pyruvate metabolism, fatty acid biosynthesis, and carotenoid biosynthesis being significantly affected [4].

The methylerythritol phosphate pathway genes show higher expression in reddish cells, providing the isoprenoid precursors necessary for carotenoid biosynthesis [4]. All genes involved in astaxanthin biosynthesis, including those encoding β-carotene ketolase and β-carotene hydroxylase, exhibit increased expression in astaxanthin-accumulating cells [4].

Advanced cultivation strategies have been developed to optimize astaxanthin production in Haematococcus pluvialis. Continuous astaxanthin production under nitrogen-limited conditions in photobioreactors has achieved maximum astaxanthin productivity of 1.27 grams per square meter per day with astaxanthin accumulation of 3.9 percent dry weight [5]. The optimization involves balancing light absorption, represented by mean rate of photon absorption, and nitrate concentration to maintain growth while triggering astaxanthin accumulation [5].

Recent developments in strain improvement have focused on screening red motile cells under high light conditions. The isolated strain RMS10 showed increased astaxanthin content of 44.6 milligrams per gram dry weight, representing a 53.3 percent increase compared to the original strain [6]. Transcriptomic analysis confirmed that genes associated with astaxanthin and fatty acid biosynthesis were upregulated, while those involved in cell wall biosynthesis and reactive oxygen species scavenging were downregulated [6].

Yeast-Derived Biosynthesis (Xanthophyllomyces dendrorhous)

Xanthophyllomyces dendrorhous, formerly known as Phaffia rhodozyma, serves as a basidiomycetous yeast that uniquely accumulates astaxanthin among fungi [7] [8]. This moderately psychrophilic red yeast belongs to the Cystofilobasidiales and represents a promising platform for astaxanthin production due to its simpler cultivation requirements compared to microalgae [8].

The astaxanthin biosynthetic pathway in Xanthophyllomyces dendrorhous involves the sequential conversion of geranylgeranyl pyrophosphate to astaxanthin through well-characterized enzymatic steps [8] [9]. The pathway begins with geranylgeranyl pyrophosphate synthase encoded by the crtE gene, which converts farnesyl pyrophosphate and isopentenyl pyrophosphate into geranylgeranyl pyrophosphate [9]. Phytoene synthase, encoded by the crtYB gene, links two molecules of geranylgeranyl pyrophosphate to form phytoene [9].

The conversion continues with phytoene desaturase encoded by the crtI gene, introducing four double bonds in phytoene to yield lycopene [9]. Lycopene cyclase, also encoded by the crtYB gene, sequentially converts the acyclic ends of lycopene to β-rings, forming γ-carotene and β-carotene [9]. The final conversion of β-carotene to astaxanthin involves two enzymatic activities: a ketolase that incorporates keto groups at carbon-4 and carbon-4 prime positions, and a hydroxylase that introduces hydroxyl groups at carbon-3 and carbon-3 prime positions [9].

Carbon source regulation plays a crucial role in astaxanthin biosynthesis in Xanthophyllomyces dendrorhous. Glucose causes transcriptional repression of the three genes involved in astaxanthin synthesis from geranylgeranyl pyrophosphate, correlating with complete inhibition of pigment synthesis [10]. Conversely, ethanol addition induces crtYB and crtS gene expression and promotes de novo carotenoid synthesis, with induction noticeable within 24 hours [10].

Metabolic engineering approaches have significantly enhanced astaxanthin production in Xanthophyllomyces dendrorhous. The addition of 6-benzylaminopurine as a phytohormone stimulant increased biomass by 21.98 percent and astaxanthin content by 24.20 percent [11]. Metabolome analysis revealed that 6-benzylaminopurine facilitated glucose consumption, promoted glycolysis, suppressed the tricarboxylic acid cycle, and drove carbon flux toward fatty acid and mevalonate biosynthesis [11].

Recent optimization strategies have employed two-stage pH fermentation to relieve metabolic stress and promote astaxanthin accumulation. Strain DW6 achieved 374.3 milligrams per liter of astaxanthin with an astaxanthin content of 9.0 milligrams per gram dry weight when cultivated using sugarcane molasses as the sole carbon and nitrogen source [12]. Transcriptome analysis identified key genes including fada encoding acetyl-coenzyme A acyltransferase for fatty acid degradation and GGPS1 encoding geranylgeranyl diphosphate synthase for astaxanthin synthesis as major contributors to improved production [12].

Heterologous Expression Systems for Enhanced Yield

Engineering Yarrowia lipolytica for Glycosylated Astaxanthin

Yarrowia lipolytica has emerged as a promising oleaginous yeast platform for heterologous astaxanthin production due to its ability to accumulate high levels of lipids and its well-established genetic engineering tools [13] [14]. The engineering of Yarrowia lipolytica for astaxanthin production involves systematic optimization of the entire biosynthetic pathway from precursor supply to final product formation.

Initial engineering efforts focused on establishing β-carotene production as a precursor platform. Screening of twelve different Yarrowia lipolytica isolates with β-carotene biosynthesis genes crtYB and crtI from Xanthophyllomyces dendrorhous identified the best producing strain with 31.1 milligrams per liter β-carotene [13]. Subsequent optimization through overexpression of 3-hydroxy-3-methylglutaryl-coenzyme A reductase and geranylgeranyl diphosphate synthase increased β-carotene production to 453.9 milligrams per liter [13].

Pathway optimization continued with downregulation of competing squalene synthase SQS1, which increased β-carotene titer to 797.1 milligrams per liter [13]. The introduction of β-carotene ketolase crtW from Paracoccus species N81106 and hydroxylase crtZ from Pantoea ananatis enabled conversion of β-carotene to astaxanthin, with the constructed strain accumulating 10.4 milligrams per liter astaxanthin alongside intermediates including 5.7 milligrams per liter canthaxanthin and 35.3 milligrams per liter echinenone [13].

Advanced engineering strategies have achieved significant improvements in astaxanthin production through atmospheric and room-temperature plasma mutagenesis. Strain M2 isolated through iterative mutagenesis and diphenylamine-mediated screening produced 181 milligrams per liter astaxanthin [15]. Transcriptome analysis revealed that carbon flux was elevated through lipid metabolism, acetyl-coenzyme A and mevalonate supply, while being restrained through central carbon metabolism [15].

The development of glycosylated astaxanthin production in Yarrowia lipolytica represents a significant advancement in enhancing astaxanthin bioavailability [16] [17]. Glycosylation substantially increases water solubility, thus enhancing bioavailability, photostability, and biological activities of astaxanthin [16] [17]. The heterologous expression of plant-derived astaxanthin biosynthesis pathway involved appropriate removal of chloroplast transit peptides from carotenoid 4-hydroxy-β-ring 4-dehydrogenase and carotenoid β-ring 4-dehydrogenase from Adonis aestivalis [16] [17].

The initial construction of the plant-derived pathway resulted in astaxanthin production with a yield of 0.59 milligrams per liter [16] [17]. Optimization through modularized assembly of the dehydrogenases, promoter replacement, increased precursor β-carotene supply, and regulated expression led to a 4.9-fold increase in astaxanthin production to 3.46 milligrams per liter [16] [17].

The introduction of the glycosyltransferase gene crtX from Pantoea ananatis ATCC 19321 into the astaxanthin-producing strain enabled glycosylated astaxanthin production [16] [17]. The astaxanthin glycosylation process involves transferring glucose molecules from UDP-glucose to the hydroxyl groups of the β-ionone rings of astaxanthin [18]. The final yield of glycosylated astaxanthin reached 1.47 milligrams per liter, representing the highest yield of microbially produced glycosylated astaxanthin reported at the time [16] [17].

CRISPR-Cas9 Applications in Pathway Optimization

The application of CRISPR-Cas9 technology in astaxanthin biosynthesis pathway optimization represents a cutting-edge approach for precise genetic modifications and enhanced production yields [19] [20]. CRISPR-Cas9 enables site-specific genome engineering through RNA-programmed DNA cleaving activity, allowing for targeted modifications of biosynthetic pathways [20].

The CRISPR-Cas9 system has demonstrated remarkable potential for optimizing terpenoid biosynthesis pathways, which are fundamental to astaxanthin production [19]. Precise modification of central metabolic pathways using CRISPR-Cas9 technology has proven effective for improving metabolite production. The knockout of competing branching pathways, such as lactate dehydrogenase, using CRISPR-Cas9 has successfully increased acetyl-coenzyme A levels, thereby enhancing terpenoid production [19].

Genome-scale and flux balance models have been successfully applied to identify targets for improving biosynthetic production yields using combinatorial CRISPR interference programs [21]. The development of tunable and dynamic CRISPR activation systems promises to further advance metabolic engineering capabilities for astaxanthin production [21]. Guide RNA prediction models can significantly increase efficacy in gene targeting, with machine learning approaches offering potential solutions to overcome current limitations [21].

The application of CRISPR-Cas9 technology for balancing the mevalonate pathway and downstream astaxanthin biosynthesis pathway represents an effective strategy for cellular reprogramming [19]. The precise control of gene expression levels enables optimization of metabolic flux distribution throughout the biosynthetic pathway. CRISPR/Cpf1 technology has been successfully employed to develop synthetic platforms for natural product biosynthesis, demonstrating the versatility of CRISPR systems [19].

Functional double knockout strategies using CRISPR-Cas9 have achieved significant improvements in carotenoid production. The knockout of lycopene ε-cyclase and zeaxanthin epoxidase increased zeaxanthin content by 60 percent, demonstrating the precision and effectiveness of CRISPR-mediated pathway optimization [19]. These results indicate that CRISPR technology possesses the capability to modify astaxanthin biosynthetic pathways accurately and efficiently [19].

The enhanced homology-directed repair capability of CRISPR-Cas9 through controlled timing of delivery has achieved remarkably high editing efficiency [20]. Timed delivery of Cas9-guide RNA ribonucleoprotein complexes in synchronized cells has achieved homology-directed repair rates up to 38 percent in human embryonic kidney cells [20]. This approach provides high fidelity editing while minimizing cell mortality, offering significant potential for optimizing astaxanthin biosynthesis in various host organisms [20].

Conventional Solvent-Based Extraction Techniques

Conventional solvent-based extraction represents the most widely utilized approach for astaxanthin recovery from various biological sources, particularly microalgae and marine organisms. These methodologies rely on the selective solubility of astaxanthin in organic solvents to facilitate its separation from cellular matrices [1] [2] [3].

Ethanol-Based Extraction Systems

Ethanol has emerged as one of the most effective and environmentally acceptable solvents for astaxanthin extraction. Research demonstrates that ninety percent ethanol achieves optimal extraction efficiency, with studies on Corynebacterium glutamicum showing extraction efficiencies reaching 98.9 percent under controlled conditions of sixty degrees Celsius and a biomass-to-solvent ratio of 5.6 milligrams cell dry weight per milliliter solvent [1]. The extraction mechanism involves ethanol penetrating cellular structures and dissolving astaxanthin compounds through hydrogen bonding and dipole interactions.

The optimization of ethanol concentration proves critical for maximizing extraction yields. Studies indicate that ethanol concentrations below eighty percent result in decreased extraction efficiency, while concentrations above ninety-five percent show diminishing returns [1]. Temperature optimization reveals an optimal range between fifty to sixty degrees Celsius, beyond which thermal degradation of astaxanthin becomes significant [1] [4].

Acetone Extraction Methodologies

Acetone represents another prominent solvent system for astaxanthin extraction, particularly effective for Haematococcus pluvialis biomass. Extraction efficiencies ranging from seventy-four to eighty-six percent have been documented using acetone under various operational conditions [2] [3]. The lower polarity of acetone compared to ethanol makes it particularly suitable for extracting astaxanthin esters, which constitute the predominant form in many microalgal species.

Accelerated solvent extraction using acetone demonstrates superior performance, with recovery rates reaching eighty-seven percent when combined with mechanical pretreatment at forty degrees Celsius and one hundred bar pressure [3]. The extraction mechanism involves acetone disrupting lipid-protein complexes within cellular structures, facilitating astaxanthin liberation from chromoplast matrices.

Mixed Solvent Systems

Chloroform-methanol mixture systems, while effective for lipophilic compound extraction, show limited efficiency for astaxanthin recovery, achieving only thirty percent extraction under standard conditions [3]. However, these systems prove valuable for simultaneous extraction of multiple carotenoids and fatty acids.

Hydrochloric acid pretreatment followed by acetone extraction (HCl-ACE) demonstrates enhanced extraction efficiency, achieving 73.2 percent recovery with the highest antioxidant activity among tested methods [2]. This approach combines chemical cell wall disruption with selective solvent extraction, resulting in superior astaxanthin yields and quality.

Advanced Extraction Technologies

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction utilizing carbon dioxide represents a revolutionary advancement in astaxanthin recovery technology, offering environmentally sustainable and highly efficient extraction capabilities [5] [6] [7]. This methodology exploits the unique properties of supercritical carbon dioxide, which exhibits liquid-like density and gas-like diffusivity, enabling superior penetration and selective extraction.

Operational Parameters and Optimization

The effectiveness of supercritical carbon dioxide extraction depends critically on pressure, temperature, carbon dioxide flow rate, and co-solvent addition. Research demonstrates that optimal extraction conditions achieve 98.6 percent astaxanthin recovery at fifty degrees Celsius and 550 bar pressure with a carbon dioxide flow rate of 3.62 grams per minute [5]. These conditions provide maximum extraction efficiency while maintaining astaxanthin structural integrity.

Temperature optimization reveals a delicate balance between extraction efficiency and thermal stability. Studies indicate that temperatures exceeding eighty degrees Celsius result in significant astaxanthin degradation, while temperatures below fifty degrees Celsius yield suboptimal extraction rates [5] [6]. The optimal temperature range of fifty to sixty-five degrees Celsius maximizes extraction while preserving bioactive properties.

Pressure variations significantly influence both extraction yield and selectivity. Research demonstrates that pressures below four hundred bar result in insufficient extraction, while pressures exceeding 550 bar provide minimal additional benefits [5]. The optimal pressure range of 400-550 bar ensures complete astaxanthin solubilization while maintaining process efficiency.

Co-Solvent Enhancement Systems

Ethanol co-solvent addition substantially enhances astaxanthin extraction efficiency through improved solubility and selectivity. Studies show that ethanol concentrations of 2.3 milliliters per gram biomass can increase extraction yields by over one hundred percent compared to pure carbon dioxide systems [8]. The co-solvent mechanism involves ethanol increasing the polarity of the supercritical fluid mixture, enabling more effective astaxanthin dissolution.

Research on Haematococcus pluvialis demonstrates that ethanol co-solvent systems achieve ninety-two percent astaxanthin recovery at sixty-five degrees Celsius and 550 bar, with extraction times reduced to forty to eighty minutes [6] [7]. The co-solvent approach also improves purity, with maximum astaxanthin purity of eighty-three percent achieved under optimized conditions [5].

Process Efficiency and Scalability

Supercritical fluid extraction offers significant advantages in terms of processing time and product quality. Multiple extraction cycles of twenty minutes each achieve complete astaxanthin recovery, with the majority extracted within the first two cycles [5]. This rapid extraction capability, combined with solvent-free final products, makes supercritical fluid extraction highly attractive for commercial applications.

Economic analysis indicates that while initial capital investment for supercritical fluid extraction equipment is substantial, operational costs remain competitive due to carbon dioxide recyclability and elimination of solvent recovery requirements [9]. The technology demonstrates excellent scalability potential for industrial astaxanthin production.

Enzyme-Assisted and Microwave-Assisted Methods

Enzyme-Assisted Extraction Technologies

Enzyme-assisted extraction represents a biologically-based approach to astaxanthin recovery, utilizing specific enzymes to degrade cellular structures and facilitate compound release [10]. This methodology offers environmentally friendly extraction with enhanced selectivity and preserved bioactivity.

Pectinase enzyme systems demonstrate superior performance compared to cellulase systems, achieving 75.3 percent extraction yield under optimized conditions of fifty-five degrees Celsius, pH 4.5, three hours extraction time, and 0.08 percent enzyme concentration [10]. The mechanism involves pectinase specifically targeting pectin components in cellular walls, creating pathways for astaxanthin liberation.

Cellulase enzyme systems, while less efficient than pectinase, still achieve respectable extraction yields of 67.15 percent under optimal conditions of forty-five degrees Celsius, pH 5.0, six hours extraction time, and 1.0 percent enzyme concentration [10]. The longer processing time reflects the more challenging nature of cellulose degradation compared to pectin hydrolysis.

Optimization studies reveal that enzyme concentration, pH, temperature, and hydrolysis time significantly influence extraction efficiency. Enzyme concentrations exceeding optimal levels result in diminishing returns due to substrate limitation, while insufficient concentrations lead to incomplete cell wall degradation [10]. pH optimization proves critical, as enzyme activity depends on maintaining optimal ionic conditions for protein structure stability.

Microwave-Assisted Extraction Methods

Microwave-assisted extraction utilizes electromagnetic energy to rapidly heat cellular structures, causing internal pressure buildup and cellular disruption that facilitates astaxanthin release [11] [12]. This technology offers significant advantages in terms of processing time and energy efficiency.

Optimal microwave-assisted extraction conditions achieve seventy-four percent astaxanthin recovery using seventy-five degrees Celsius, seven hundred watts power, and seven minutes extraction time [11]. The rapid heating mechanism causes selective heating of polar compounds within cells, creating internal pressure that disrupts cellular structures and releases astaxanthin.

Processing parameter optimization reveals that microwave power, temperature, and extraction time must be carefully balanced to maximize extraction while preventing thermal degradation. Excessive microwave power or prolonged exposure results in astaxanthin isomerization and degradation, significantly reducing bioactivity [13]. The optimal processing window ensures maximum extraction efficiency while preserving astaxanthin structural integrity.

Studies demonstrate that microwave-assisted extraction from wet biomass eliminates the energy-intensive drying step, reducing overall processing energy requirements by over fifty percent compared to conventional methods [11] [14]. This capability makes microwave-assisted extraction particularly attractive for industrial applications where energy efficiency is paramount.

Bioavailability Enhancement Strategies

Microencapsulation Techniques

Calcium Alginate Bead Encapsulation

Calcium alginate bead encapsulation represents a widely adopted microencapsulation technique for astaxanthin stabilization, utilizing the natural gelling properties of alginate polymers to create protective matrices [15]. The extrusion method employed for bead formation provides mild processing conditions that preserve astaxanthin bioactivity while creating stable delivery systems.

Research demonstrates that optimal encapsulation conditions using three percent sodium alginate solution, two percent calcium chloride solution, and 0.5 percent Tween 20 surfactant achieve encapsulation efficiencies ranging from eighty-two to one hundred percent [15]. The resulting beads exhibit particle sizes between 690 to 1044 micrometers, with larger beads corresponding to higher alginate concentrations.

Stability studies reveal that encapsulated astaxanthin maintains over ninety percent of its original content after twenty-one days storage at twenty-five degrees Celsius, representing significant improvement compared to unencapsulated astaxanthin [15]. The protective mechanism involves alginate polymers forming calcium-crosslinked networks that shield astaxanthin from environmental degradation factors including oxygen, light, and temperature fluctuations.

Chitosan Matrix Encapsulation Systems

Chitosan-based encapsulation systems offer excellent biocompatibility and controlled release properties for astaxanthin delivery [15]. The multiple emulsion/solvent evaporation method enables formation of chitosan microspheres with high encapsulation efficiency and enhanced thermal stability.

The encapsulation process involves chitosan solution formation, astaxanthin incorporation through emulsification, and subsequent solvent evaporation to create solid microspheres. Optimization studies indicate that chitosan molecular weight, concentration, and crosslinking conditions significantly influence encapsulation efficiency and release characteristics.

Spray Drying Encapsulation Technology

Spray drying represents a cost-effective and scalable encapsulation method, although thermal processing requirements necessitate careful optimization to prevent astaxanthin degradation [16]. Research indicates that astaxanthin losses during spray drying range from thirty to forty percent, emphasizing the importance of processing parameter optimization.

Wall material selection proves critical for spray drying success, with surface-active biopolymers such as gum arabic and proteins generally achieving superior encapsulation efficiency compared to polysaccharides like maltodextrin [16]. The mechanism involves wall materials forming protective shells around astaxanthin droplets during the drying process.

Nanoemulsion Formulations

Oil-in-Water Nanoemulsion Systems

Oil-in-water nanoemulsion formulations represent advanced delivery systems that significantly enhance astaxanthin bioavailability through particle size reduction and improved solubility characteristics [17] [18] [19]. These systems utilize high-energy emulsification techniques to create stable dispersions with particle sizes typically below two hundred nanometers.

Research on polysorbate 80 and polyethylene glycol 400 mixture systems demonstrates optimal formulations using 9:1 surfactant ratios, achieving average particle sizes of 22.9 ± 9.4 nanometers with stable dispersion characteristics [18]. The small particle size enhances surface area for dissolution and absorption, resulting in improved bioavailability.

Polyethylene Glycol-Grafted Chitosan Nanoparticles

Polyethylene glycol-grafted chitosan nanoparticle systems represent innovative carriers that combine the biocompatibility of chitosan with the solubility enhancement properties of polyethylene glycol [17]. These systems achieve complete astaxanthin encapsulation with particle sizes below two hundred nanometers and zeta potentials of approximately minus twenty-six millivolts.

In vitro release studies demonstrate rapid astaxanthin release within fifteen minutes, while in vivo studies show enhanced intestinal absorption with improved bioavailability compared to conventional formulations [17]. The mechanism involves polyethylene glycol grafting improving nanoparticle stability and facilitating cellular uptake through enhanced membrane interactions.

Sustained-Release Micronized Formulations

Sustained-release micronized formulations utilize proprietary processing techniques to create stable dispersions that enhance astaxanthin bioavailability through controlled release mechanisms [20]. Clinical studies demonstrate 3.6-fold higher bioavailability compared to unformulated astaxanthin oil, with reduced inter-individual variability in absorption.

The sustained release mechanism prevents saturation and precipitation in gastrointestinal fluids, facilitating better incorporation into mixed micelles and enhanced absorption [20]. Dissolution studies show sustained release over twelve hours, compared to minimal dissolution from unformulated astaxanthin oil over the same period.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Needles from acetone/light petroleum

Color Additive Status

Array
FDA Color Additive Status for FOOD use

XLogP3

10.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

596.38656014 g/mol

Monoisotopic Mass

596.38656014 g/mol

Heavy Atom Count

44

LogP

log Kow = 13.27 (est)

Appearance

Red to purple Solid powder

Melting Point

182-183 °C
Reported as shiny purple platelets with gold luster from pyridine; MP: 216 °C; readily soluble in pyridine
182.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8XPW32PR7I

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in eye disorders/infections, cancer/tumors (unspecified), and asthma.

Therapeutic Uses

For the current study, it was hypothesized that oral Cardax /disodium disuccinate astaxanthin/ administration would inhibit oxidative damage of multiple relevant biological targets in a representative, well-characterized murine peritoneal inflammation model. A previously developed mass spectrometry-based (LC/ESI/MS/MS) approach was used to interrogate multiple distinct pathways of oxidation in a black mouse (C57/BL6) model system. In vivo markers of oxidant stress from peritoneal lavage samples (supernatants) were evaluated in mice on day eight (8) after treatment with either Cardax or vehicle (lipophilic emulsion without drug) orally by gavage at 500 mg/kg once per day for seven (7) days at five (5) time points: (1) baseline prior to treatment (t=0); (2) 16 h following intraperitoneal (i.p.) injection with thioglycollate to elicit a neutrophilic infiltrate; (3) 4 h following i.p. injection of yeast cell wall (zymosan; t=16 h/4 h thioglycollate+zymosan); (4) 72 h following i.p. injection with thioglycollate to elicit monocyte/macrophage infiltration; and (5) 72 h/4 h thioglycollate+zymosan. A statistically significant sparing effect on the arachidonic acid (AA) and linoleic acid (LA) substrates was observed at time points two and five. When normalized to the concentration of the oxidative substrates, statistically significant reductions of 8-isoprostane-F(2alpha) (8-iso-F(2alpha)) at time point three (maximal neutrophil recruitment/activation), and 5-HETE, 5-oxo-EET, 11-HETE, 9-HODE, and PGF(2alpha) at time point five (maximal monocyte/macrophage recruitment/activation) were observed. Subsequently, the direct interaction of the optically inactive stereoisomer of Cardax (meso-dAST) with human 5-lipoxygenase (5-LOX) was evaluated in vitro with circular dichroism (CD) and electronic absorption (UV/Vis) spectroscopy, and subsequent molecular docking calculations were made using mammalian 15-LOX as a surrogate (for which XRC data has been reported). The results suggested that the meso-compound was capable of interaction with, and binding to, the solvent-exposed surface of the enzyme. These preliminary studies provide the foundation for more detailed evaluation of the therapeutic effects of this compound on the 5-LOX enzyme, important in chronic diseases such as atherosclerosis, asthma, and prostate cancer in humans. /Disodium disuccinate astaxanthin/
The composition of atherosclerotic plaques, not just macroscopical lesion size, has been implicated in their susceptibility to rupture and the risk of thrombus formation. By focusing on the quality of lipids, macrophages, apoptosis, collagen, metalloproteinase expression and plaque integrity, we evaluated the possible anti-atherosclerotic effect of the antioxidants alpha-tocopherol and astaxanthin in Watanabe heritable hyperlipidemic (WHHL) rabbits. Thirty-one WHHL rabbits were divided into three groups and were fed a standard diet, as controls (N =10), or a standard diet with the addition of 500 mg alpha-tocopherol per kg feed (N =11) or 100 mg astaxanthin per kg feed (N =10) for 24 weeks. We found that both antioxidants, particularly astaxanthin, significantly decreased macrophage infiltration in the plaques although they did not affect lipid accumulation. All lesions in the astaxanthin-treated rabbits were classified as early plaques according to the distribution of collagen and smooth muscle cells. Both antioxidants also improved plaque stability and significantly diminished apoptosis, which mainly occurred in macrophages, matrix metalloproteinase three expressions and plaque ruptures. Although neither antioxidant altered the positive correlations between the lesion size and lipid accumulation, the lesion size and apoptosis were only positively correlated in the control group. Astaxanthin and alpha-tocopherol may improve plaque stability by decreasing macrophage infiltration and apoptosis in this atherosclerotic setting. Apoptosis reduction by alpha-tocopherol and astaxanthin may be a new anti-atherogenic property of these antioxidants.
Exptl Ther: Astaxanthin, a carotenoid without vitamin A activity, may exert antitumor activity through the enhancement of immune responses. Here, we determined the effects of dietary astaxanthin on tumor growth and tumor immunity against transplantable methylcholanthrene-induced fibrosarcoma (Meth-A tumor) cells. These tumor cells express a tumor antigen that induces T cell-mediated immune responses in syngenic mice. BALB/c mice were fed astaxanthin (0.02%, 40 micrograms/kg body wt/day in a beadlet form) mixed in a chemically defined diet starting zero, one, and three weeks before subcutaneous inoculation with tumor cells (3 x 10(5) cells, 2 times the minimal tumorigenic dose). Three weeks after inoculation, tumor size and weight were determined. We also determined cytotoxic T lymphocyte (CTL) activity and interferon-gamma (IFN-gamma) production by tumor-draining lymph node (TDLN) and spleen cells by restimulating cells with Meth-A tumor cells in culture. The astaxanthin-fed mice had significantly lower tumor size and weight than controls when supplementation was started one and three weeks before tumor inoculation. This antitumor activity was paralleled with higher CTL activity and IFN-gamma production by TDLN and spleen cells in the astaxanthin-fed mice. CTL activity by TDLN cells was highest in mice fed astaxanthin for three weeks before inoculation. When the astaxanthin-supplemented diet was started at the same time as tumor inoculation, none of these parameters were altered by dietary astaxanthin, except IFN-gamma production by spleen cells. Total serum astaxanthin concentrations were approximately 1.2 mumol/l when mice were fed astaxanthin (0.02%) for four weeks and appeared to increase in correlation with the length of astaxanthin supplementation. Our results indicate that dietary astaxanthin suppressed Meth-A tumor cell growth and stimulated immunity against Meth-A tumor antigen.
Exptl Ther: In the current study, the improved oral bioavailability of a synthetic astaxanthin derivative (Cardax; disodium disuccinate astaxanthin) was utilized to evaluate its potential effects as a cardioprotective agent after 7-day subchronic oral administration as a feed supplement to Sprague-Dawley rats. Animals received one of two concentrations of Cardax in feed (0.1 and 0.4%; approximately 125 and 500 mg/kg/day, respectively) or control feed without drug for 7 days prior to the infarct study carried out on day 8. Thirty minutes of occlusion of the left anterior descending (LAD) coronary artery was followed by 2 hr of reperfusion prior to sacrifice, a regimen which resulted in a mean infarct size (IS) as a percentage (%) of the area at risk (AAR; IS/AAR,%) of 61 + or - 1.8%. The AAR was quantified by Patent blue dye injection, and IS was determined by triphenyltetrazolium chloride (TTC) staining. Cardax at 0.1 and 0.4% in feed for 7 days resulted in a significant mean reduction in IS/AAR,% to 45 + or - 2.0% (26% salvage) and 39 + or - 1.5% (36% salvage), respectively. Myocardial levels of free astaxanthin achieved after 7-day supplementation at each of the two concentrations (400 + or - 65 nM and 1634 + or - 90 nM, respectively) demonstrated excellent solid-tissue target organ loading after oral supplementation. Parallel trends in reduction of plasma levels of multiple lipid peroxidation products with disodium disuccinate astaxanthin supplementation were observed, consistent with the documented in vitro antioxidant mechanism of action. These results extend the potential utility of this compound for cardioprotection to the elective human cardiovascular patient population, for which 7-day oral pre-treatment (as with statins) provides significant reductions in induced periprocedural infarct size. /Disodium disuccinate astaxanthin/
For more Therapeutic Uses (Complete) data for ASTAXANTHINE (7 total), please visit the HSDB record page.

Pharmacology

Astaxanthin is a natural and synthetic xanthophyll and nonprovitamin A carotenoid, with potential antioxidant, anti-inflammatory and antineoplastic activities. Upon administration, astaxanthin may act as an antioxidant and reduce oxidative stress, thereby preventing protein and lipid oxidation and DNA damage. By decreasing the production of reactive oxygen species (ROS) and free radicals, it may also prevent ROS-induced activation of nuclear factor-kappa B (NF-kB) transcription factor and the production of inflammatory cytokines such as interleukin-1beta (IL-1b), IL-6 and tumor necrosis factor-alpha (TNF-a). In addition, astaxanthin may inhibit cyclooxygenase-1 (COX-1) and nitric oxide (NO) activities, thereby reducing inflammation. Oxidative stress and inflammation play key roles in the pathogenesis of many diseases, including cardiovascular, neurological, autoimmune and neoplastic diseases.

Other CAS

472-61-7
7542-45-2

Absorption Distribution and Excretion

Apparent astaxanthin (3,3'-dihydroxy-beta,beta-carotene-4,4'-dione) digestibility coefficients (ADC) and carotenoid compositions of the muscle, liver, whole kidney and plasma were compared in Atlantic salmon (Salmo salar) and Atlantic halibut (Hippoglossus hippoglossus) fed a diet supplemented with 66 mg astaxanthin kg(-1) dry matter for 112 days. The astaxanthin source consisted of 75% all-E-, 3% 9Z- and 22% 13Z-astaxanthin, of (3R,3'R)-, (3R,3'S; meso)-, and (3S,3'S)-astaxanthin in a 1:2:1 ratio. The ADC of astaxanthin was significantly higher in Atlantic halibut than in Atlantic salmon after 56 and 112 days of feeding (P < 0.05). The ADC of all-E-astaxanthin was significantly higher than ADC of 9Z-astaxanthin (P < 0.05). Considerably more carotenoids were present in all plasma and tissue samples of salmon than in halibut. Retention of astaxanthin in salmon muscle was 3.9% in salmon and 0 in halibut. All-E-astaxanthin accumulated selectively in the muscle of salmon, and in plasma of salmon and halibut compared with diet. 13Z-astaxanthin accumulated selectively in liver and whole kidney of salmon and halibut, when compared with plasma. A reductive pathway for astaxanthin metabolism in halibut similar to that of salmon was shown by the presence of 3',4'-cis and trans glycolic isomers of idoxanthin (3,3',4'-trihydroxy-beta,beta-carotene-4'-one) in plasma, liver and whole kidney. In conclusion, the higher ADC of astaxanthin in halibut than Atlantic salmon may be explained by lower feed intake in halibut, and the lower retention of astaxanthin by a higher capacity to transform astaxanthin metabolically.
The present studies were performed to investigate the metabolism of astaxanthin (Ax) in Atlantic salmon, especially in the liver of salmon. The investigations were undertaken in vivo salmon that were fed a diet containing 60 ppm 15, 15' (14)C-labelled Ax prior to sacrifice. The samples of blood, bile, liver, gastrointestinal tract and contents, muscle, skin, remaining carcass and feces were taken for scintillation counting. The highest radioactivity (71.36%) of (14)C-labelled Ax was found in the gastrointestinal contents and feces, 7.13% in the bile and 10.68% in the samples of liver, muscle, and skin at the end of the experiments. The metabolites of (14)C-labelled Ax were extracted from the bile of the salmon and analyzed using thin-layer chromatography (TLC) and high performance liquid chromatography (HPLC). Predominant (14)C-labelled Ax and its cis-isomers were found and no conjugation of (14)C-labelled Ax was observed. These results indicate that (14)C-labelled Ax was not conjugated into larger colorless compound in Atlantic salmon liver.

Metabolism Metabolites

One force-fed meal containing labelled (14)C-astaxanthin and (3)H-canthaxanthin or (3)H-zeaxanthin was given to eight mature female rainbow trout. Ninety-six hours after the test meal ingestion, trout were killed and liver, skin, muscle and ovaries were dissected out. Astaxanthin accumulated slightly more in muscle than canthaxanthin but in all tissues astaxanthin and canthaxanthin were very significantly more concentrated than zeaxanthin. (3)H-zeaxanthin metabolites were found only in the liver, whereas (14)C-phoenicoxanthin was the only metabolic pigment from (14)C-astaxanthin detected and was found in all investigated tissues. (3)H-astaxanthin was found in the liver of all trout indicating that (3)H-canthaxanthin and (3)H-zeaxanthin were astaxanthin precursors, and that salmonids probably possess carotenoid oxidative pathways unknown until now. Labelled retinol1 and retinol2 were detected only in the liver and (3)H-zeaxanthin was largely the predominant precursor of these two vitamin A forms.
The effects of feed intake, growth rate and temperature (8 and 12 degrees C) on apparent digestibility coefficients (ADC), blood uptake of individual astaxanthin E/Z isomers and metabolism of astaxanthin (3,3'-dihydroxy-beta,beta-carotene-4,4'-dione) were determined in Atlantic salmon. Accumulation of idoxanthin (3,4,3'-trihydroxy-beta,beta-carotene-4-one) in plasma was used to indicate metabolic transformation of astaxanthin.

Wikipedia

Astaxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

General Manufacturing Information

Much of the interest in astaxanthin is due to the fact that it is responsible for the characteristic color in the plumage of birds such as flamingos, in the exoskeleton of marine invertebrates such as lobsters, crabs, and shrimps, and in fish such as trout and salmon, whose pink color is due to the storage of the pigment in their flesh. Lack of the characteristic pink color in pen-reared salmonids renders them less acceptable. Astaxanthin can restore the pink color in seafood, resulting in better marketability.

Interactions

The present study investigated the in vivo protective effect of astaxanthin isolated from the Xanthophyllomyces dendrorhous mutant against ethanol-induced gastric mucosal injury in rats. The rats were treated with 80% ethanol for 3 d after pretreatment with two doses of astaxanthin (5 and 25 mg/kg of body weight respectively) for 3 d, while the control rats received only 80% ethanol for 3 days. The oral administration of astaxanthin (5 and 25 mg/kg of body weight) showed significant protection against ethanol-induced gastric lesion and inhibited elevation of the lipid peroxide level in gastric mucosa. In addition, pretreatment with astaxanthin resulted in a significant increase in the activities of radical scavenging enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. A histologic examination clearly indicated that the acute gastric mucosal lesion induced by ethanol nearly disappeared after pretreatment with astaxanthin.

Dates

Last modified: 08-15-2023
1: Fassett RG, Coombes JS. Astaxanthin in cardiovascular health and disease. Molecules. 2012 Feb 20;17(2):2030-48. doi: 10.3390/molecules17022030. Review. PubMed PMID: 22349894.
2: Kidd P. Astaxanthin, cell membrane nutrient with diverse clinical benefits and anti-aging potential. Altern Med Rev. 2011 Dec;16(4):355-64. Review. PubMed PMID: 22214255.
3: Fassett RG, Coombes JS. Astaxanthin: a potential therapeutic agent in cardiovascular disease. Mar Drugs. 2011 Mar 21;9(3):447-65. doi: 10.3390/md9030447. Review. PubMed PMID: 21556169; PubMed Central PMCID: PMC3083660.
4: Li J, Zhu D, Niu J, Shen S, Wang G. An economic assessment of astaxanthin production by large scale cultivation of Haematococcus pluvialis. Biotechnol Adv. 2011 Nov-Dec;29(6):568-74. doi: 10.1016/j.biotechadv.2011.04.001. Epub 2011 Apr 9. Review. PubMed PMID: 21497650.
5: Yuan JP, Peng J, Yin K, Wang JH. Potential health-promoting effects of astaxanthin: a high-value carotenoid mostly from microalgae. Mol Nutr Food Res. 2011 Jan;55(1):150-65. doi: 10.1002/mnfr.201000414. Epub 2010 Nov 18. Review. PubMed PMID: 21207519.
6: Schmidt I, Schewe H, Gassel S, Jin C, Buckingham J, Hümbelin M, Sandmann G, Schrader J. Biotechnological production of astaxanthin with Phaffia rhodozyma/Xanthophyllomyces dendrorhous. Appl Microbiol Biotechnol. 2011 Feb;89(3):555-71. doi: 10.1007/s00253-010-2976-6. Epub 2010 Nov 3. Review. PubMed PMID: 21046372.
7: Rodríguez-Sáiz M, de la Fuente JL, Barredo JL. Xanthophyllomyces dendrorhous for the industrial production of astaxanthin. Appl Microbiol Biotechnol. 2010 Oct;88(3):645-58. doi: 10.1007/s00253-010-2814-x. Epub 2010 Aug 14. Review. PubMed PMID: 20711573.
8: Lemoine Y, Schoefs B. Secondary ketocarotenoid astaxanthin biosynthesis in algae: a multifunctional response to stress. Photosynth Res. 2010 Nov;106(1-2):155-77. doi: 10.1007/s11120-010-9583-3. Epub 2010 Aug 13. Review. PubMed PMID: 20706789.
9: Fassett RG, Coombes JS. Astaxanthin, oxidative stress, inflammation and cardiovascular disease. Future Cardiol. 2009 Jul;5(4):333-42. doi: 10.2217/fca.09.19. Review. PubMed PMID: 19656058.
10: Pashkow FJ, Watumull DG, Campbell CL. Astaxanthin: a novel potential treatment for oxidative stress and inflammation in cardiovascular disease. Am J Cardiol. 2008 May 22;101(10A):58D-68D. doi: 10.1016/j.amjcard.2008.02.010. Review. PubMed PMID: 18474276.

Explore Compound Types